molecular formula C7H10N2O4 B1435565 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one CAS No. 1803570-16-2

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one

Cat. No. B1435565
M. Wt: 186.17 g/mol
InChI Key: AZLDAEUQHXTOSB-UHFFFAOYSA-N
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Description

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C7H10N2O4 . It has a molecular weight of 186.17 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in powder form .


Molecular Structure Analysis

The InChI code for 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is 1S/C7H10N2O4/c10-6-2-1-5(9(11)12)7(8-6)3-13-4-7/h5H,1-4H2,(H,8,10) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 186.17 .

Scientific Research Applications

Structural Analysis and Characterization

The structural elucidation of nitroxide radicals, such as the analysis of a dimerized nitroxide radical closely related to 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one, provides insight into their crystalline forms and molecular conformation. For instance, the crystal structure of a nitroxide radical dimer revealed its twin-chair conformation and rectangular N-O bond arrangement, indicating the compound's potential for specific molecular interactions and stability characteristics (Capiomont, Chion, & Lajzérowicz, 1971).

Synthetic Methodologies

Synthetic approaches to spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds, demonstrate the complexity and versatility of synthesizing such structures. These methodologies are pivotal in developing compounds with significant biological activities, showcasing the compound's role as a core structure in various synthetic targets (Sinibaldi & Canet, 2008).

Biological Activities and Applications

The exploration of the biological activities of related oxa/azaspiro compounds has led to the identification of potential anticancer properties. For example, a series of oxa/azaspiro[4,5]trienone derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing promising activity against various human cancer cell lines. These findings suggest the therapeutic potential of spiro compounds in designing new anticancer agents (Yugandhar, Nayak, Archana, Shekar, & Srivastava, 2015).

Catalytic Applications

The development of highly active organocatalysts for the oxidation of alcohols, utilizing derivatives of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one, highlights the compound's role in facilitating environmentally friendly chemical reactions. Such research advances our understanding of catalysis and opens pathways for more sustainable chemical processes (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

9-nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-6-2-1-5(9(11)12)7(8-6)3-13-4-7/h5H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLDAEUQHXTOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1[N+](=O)[O-])COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
Reactant of Route 2
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one

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